molecular formula C8H13N3O B2363965 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane CAS No. 1245782-78-8

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane

Cat. No.: B2363965
CAS No.: 1245782-78-8
M. Wt: 167.212
InChI Key: KPGFNYVNCFJKNX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is an organic compound that features a hydroxyimino group and a pyrazole ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the propyl group: Alkylation of the pyrazole ring with a propyl halide.

    Formation of the hydroxyimino group: Oximation of the corresponding ketone using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of 1-(Nitroimino)-1-(1-propylpyrazol-4-yl)ethane.

    Reduction: Formation of 1-(Aminoimino)-1-(1-propylpyrazol-4-yl)ethane.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane would depend on its specific interactions with biological targets. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. The pyrazole ring may interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxyimino)-1-(1-methylpyrazol-4-yl)ethane
  • 1-(Hydroxyimino)-1-(1-ethylpyrazol-4-yl)ethane
  • 1-(Hydroxyimino)-1-(1-butylpyrazol-4-yl)ethane

Uniqueness

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different lipophilicity and steric properties compared to other alkyl-substituted analogs.

Properties

IUPAC Name

(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFNYVNCFJKNX-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C=N1)/C(=N\O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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